molecular formula C21H25NO6 B11498717 Butyric acid, 2-[[5-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methyl-, ethyl ester

Butyric acid, 2-[[5-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methyl-, ethyl ester

Cat. No.: B11498717
M. Wt: 387.4 g/mol
InChI Key: ZGWVOOZWKCAAIN-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-METHYLBUTANOATE is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-METHYLBUTANOATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Furan Ring: The furan ring is formed through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.

    Coupling of the Rings: The benzodioxin and furan rings are coupled through a formamide linkage, which is achieved by reacting the appropriate amine with formic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-METHYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism by which ETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-METHYLBUTANOATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxin and furan rings can interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-METHYLBUTANOATE is unique due to its combination of a benzodioxin ring, a furan ring, and an ethyl ester group. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C21H25NO6/c1-5-25-21(24)19(12(2)3)22-20(23)15-11-17(28-13(15)4)14-6-7-16-18(10-14)27-9-8-26-16/h6-7,10-12,19H,5,8-9H2,1-4H3,(H,22,23)

InChI Key

ZGWVOOZWKCAAIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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